

Defactinib's Efficacy Across Diverse Cancer Landscapes: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

Defactinib (VS-6063), an orally bioavailable, selective inhibitor of Focal Adhesion Kinase (FAK), has emerged as a promising therapeutic agent in oncology. By targeting FAK, a critical mediator of cell adhesion, migration, proliferation, and survival, **defactinib** disrupts key signaling pathways implicated in tumor progression and metastasis. This guide provides a cross-validation of **defactinib**'s efficacy in various cancer types, presenting a comparative analysis of its performance as a monotherapy and in combination with other agents, supported by experimental data from recent clinical trials.

Quantitative Efficacy Data

The following tables summarize the key efficacy data for **defactinib** in low-grade serous ovarian cancer, pancreatic ductal adenocarcinoma, malignant pleural mesothelioma, and KRAS-mutant non-small cell lung cancer.

Table 1: Efficacy of **Defactinib** in Low-Grade Serous Ovarian Cancer (LGSOC) - RAMP 201 Trial



Treatment Arm	Patient Population	Overall Response Rate (ORR)	Median Progressio n-Free Survival (PFS)	Median Duration of Response (DoR)	Citation
Avutometinib + Defactinib	All patients (n=115)	31%	12.9 months	31.1 months	[1][2]
Avutometinib + Defactinib	KRAS-mutant (n=57)	44%	22.0 months	31.1 months	[1][2][3]
Avutometinib + Defactinib	KRAS wild- type (n=52)	17%	12.8 months	9.2 months	[1][2][3]
Avutometinib Monotherapy	All patients (n=30)	7%	-	-	[4]

Table 2: Efficacy of **Defactinib** Combinations in Pancreatic Ductal Adenocarcinoma (PDAC)



Trial	Treatme nt Arm	Patient Populati on	Overall Respon se Rate (ORR)	Disease Control Rate (DCR)	Median Progres sion- Free Survival (PFS)	Median Overall Survival (OS)	Citation
RAMP 205 (Phase 1b/2a)	Avutomet inib + Defactini b + Gemcitab ine + Nab- paclitaxel	Frontline metastati c PDAC (n=12 at RP2D)	83% (10 PRs, 8 confirme d)	-	-	-	[5][6][7]
Phase I	Defactini b + Pembroli zumab + Gemcitab ine	Refractor y advance d PDAC (n=20)	5% (1 PR)	80%	3.6 months	7.8 months	[8][9][10]
Phase I	Defactini b + Pembroli zumab + Gemcitab ine	Maintena nce cohort (n=10)	10% (1 PR)	70%	5.0 months	8.3 months	[8][9][10]

Table 3: Efficacy of **Defactinib** in Malignant Pleural Mesothelioma - COMMAND Trial



Treatment Arm	Patient Population	Median Progression- Free Survival (PFS)	Median Overall Survival (OS)	Citation
Defactinib Maintenance	All patients (n=173)	4.1 months	12.7 months	[11][12][13]
Placebo	All patients (n=171)	4.0 months	13.6 months	[11][12][13]
Defactinib Maintenance	Merlin-low patients	-	9.0 months	[11]
Placebo	Merlin-low patients	-	9.5 months	[11]

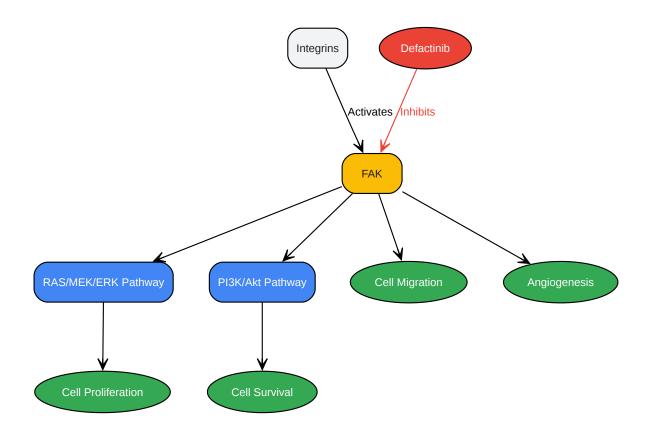
Table 4: Efficacy of **Defactinib** in KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC)

| Trial | Treatment Arm | Patient Population | Overall Response Rate (ORR) | 12-week Progression-Free Survival (PFS) Rate | Median Progression-Free Survival (PFS) | Citation | |---|---|---|---| Phase 2 | **Defactinib** Monotherapy | Previously treated advanced KRAS-mutant NSCLC (n=55) | 1 PR | 28% | 45 days |[14][15][16] | | RAMP 202 (Phase 2) | Avutometinib + **Defactinib** | Previously treated KRAS G12V mutant NSCLC (n=19) | 11% (2 PRs) | - | - |[17] | | RAMP 202 (Phase 2) | Avutometinib Monotherapy | Previously treated KRAS G12V mutant NSCLC (n=16) | 0% | - | - |[17] |

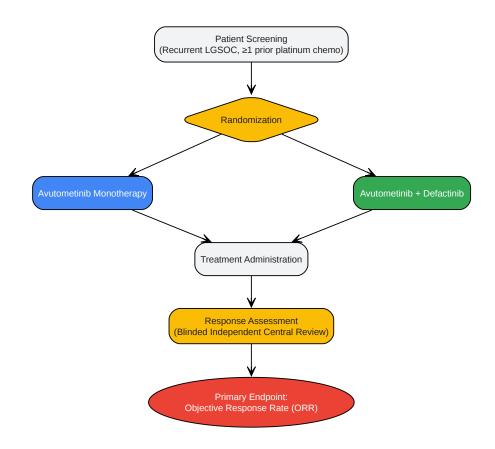
Mechanism of Action and Signaling Pathways

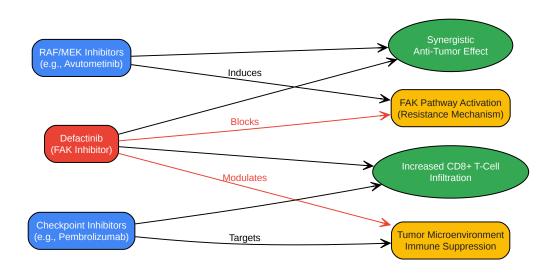
Defactinib's primary mechanism of action is the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a key component of the tumor microenvironment and is implicated in resistance to various cancer therapies.











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